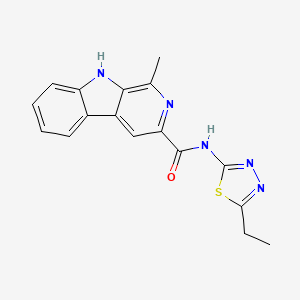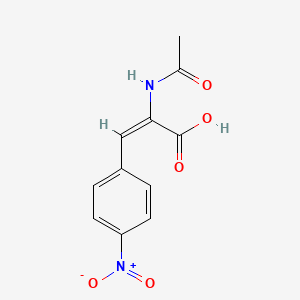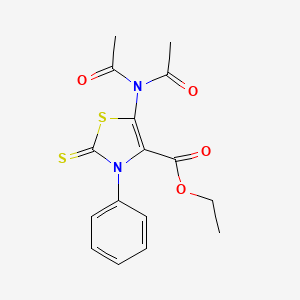
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in scientific research. It is a member of the imidazolidinone family of compounds, which have been studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the generation of reactive oxygen species and inflammation. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory activity by inhibiting the activity of xanthine oxidase. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone in lab experiments include its potential to exhibit various biological activities and its availability for purchase from chemical suppliers. However, the limitations include the lack of information on its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and biological effects.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods and improving the purity of the compound.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has been reported in the literature. One method involves the reaction of 3,4-dimethylbenzaldehyde and 4-fluorobenzyl isothiocyanate in the presence of sodium methoxide to yield the corresponding imidazolidinone. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been reported to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-11-3-8-15(9-12(11)2)21-17(22)16(20-18(21)23)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCRJJABNARKA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)






![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)


